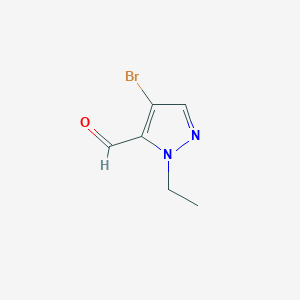

N-Methyl-N-(4-thien-2-ylbenzyl)amine

Descripción general

Descripción

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a compound that is structurally related to various research chemicals with potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves several key steps, including reductive alkylation, Buchwald–Hartwig cross-coupling, and Vilsmeier-formylation. For instance, the synthesis of a key intermediate for the CCR5 antagonist TAK-779 involves reductive alkylation of methylamine followed by alkylation and reduction steps . Similarly, the synthesis of N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine was achieved through a Buchwald–Hartwig cross-coupling reaction . These methods could potentially be adapted for the synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Methyl-N-(4-thien-2-ylbenzyl)amine can be deduced from crystallographic studies. For example, the crystal structure of a related compound, 4-methylbenzyl N'-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate, reveals a nearly planar CN2S2 residue and specific dihedral angles between the thienyl and p-tolyl rings . This information is crucial for understanding the three-dimensional conformation of such molecules, which is important for their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the thiophen-2-yl group can be inferred from the reactions they undergo. N-Methylidene[bis(trimethylsilyl)methyl]amine, for example, is a stable methanimine synthon that can undergo [2 + 2] cycloadditions with ketenes to produce β-lactams . This suggests that N-Methyl-N-(4-thien-2-ylbenzyl)amine could also participate in cycloaddition reactions, given the right reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-N-(4-thien-2-ylbenzyl)amine can be extrapolated from related compounds. The solubility, melting point, and stability of such compounds are influenced by their molecular structure, particularly the substituents on the aromatic rings and the presence of heteroatoms like sulfur. The optoelectronic properties of N,N-diarylthiophen-2-amine derivatives make them of interest for the synthesis of optoelectronic devices , suggesting that N-Methyl-N-(4-thien-2-ylbenzyl)amine may also have useful electronic properties.

Aplicaciones Científicas De Investigación

Expedient Synthesis of N-Methyl- and N-Alkylamines

A study by Senthamarai et al. (2018) focuses on the development of convenient and cost-effective methods for the synthesis and functionalization of amines. This research is relevant for the creation of N-methylated and N-alkylated amines, including amino acid derivatives and existing drug molecules, using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process is significant for the production of life-science molecules where N-methyl- and N-alkylamines play vital roles in regulating their activities (Senthamarai et al., 2018).

Microwave-Assisted Synthesis of Bioactive Compounds

Loidreau et al. (2020) applied efficient microwave-assisted chemical processes to synthesize novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. These compounds, envisioned as potent bioisosteric analogues of an anticancer agent, exhibit antiproliferative activity against human colorectal cancer cell lines. This research demonstrates the therapeutic potential of structurally related compounds in cancer treatment (Loidreau et al., 2020).

Catalytic Amination of Biomass-based Alcohols

Research by Pera‐Titus and Shi (2014) explores the catalytic amination of biomass-based alcohols to produce amines, key intermediates with extensive applications in various industries. This study is part of the effort to develop sustainable and green chemical processes for amine synthesis, emphasizing the importance of amines in the manufacture of agrochemicals, pharmaceuticals, and other products (Pera‐Titus & Shi, 2014).

Antiproliferative and Antimicrobial Properties of Schiff Bases

Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds for their biological activities, including DNA protective ability and antimicrobial activity. This study highlights the pharmacological potential of thiadiazole-based compounds in developing new therapeutic agents (Gür et al., 2020).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, by Fleck et al. (2003), demonstrates the utility of N-methylated amines in the synthesis of pharmaceuticals (Fleck et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

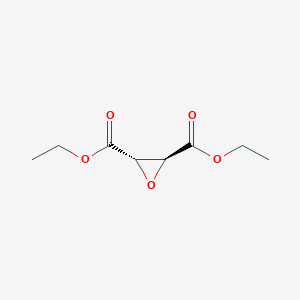

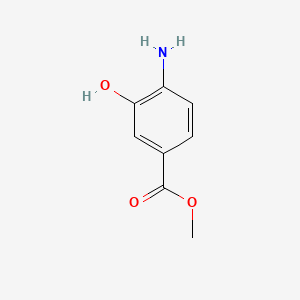

N-methyl-1-(4-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDAOZOONYPMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427796 | |

| Record name | N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(4-thien-2-ylbenzyl)amine | |

CAS RN |

850375-04-1 | |

| Record name | N-Methyl-4-(2-thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHYL-N-(4-THIEN-2-YLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)